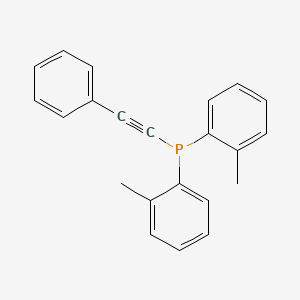
Bis(2-methylphenyl)(phenylethynyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl)(phenylethynyl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylphenyl groups and one phenylethynyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)(phenylethynyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl)(phenylethynyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenylethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various applications.
Scientific Research Applications
Bis(2-methylphenyl)(phenylethynyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic processes.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a bioactive molecule with applications in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which Bis(2-methylphenyl)(phenylethynyl)phosphane exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a donor, forming stable complexes with transition metals, which then participate in various catalytic cycles. The molecular targets include metal centers in catalysts, and the pathways involve the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylphenyl)(phenyl)phosphine
- Bis(2-methoxyphenyl)phosphine
- Bis(2-methoxyphenyl)(phenyl)phosphane
Uniqueness
Bis(2-methylphenyl)(phenylethynyl)phosphane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in catalysis and material science.
Properties
CAS No. |
61138-63-4 |
|---|---|
Molecular Formula |
C22H19P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
bis(2-methylphenyl)-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-18-10-6-8-14-21(18)23(22-15-9-7-11-19(22)2)17-16-20-12-4-3-5-13-20/h3-15H,1-2H3 |
InChI Key |
LZLZCRICZYUNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C#CC2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


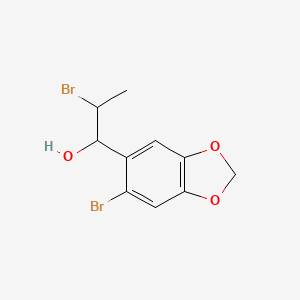
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

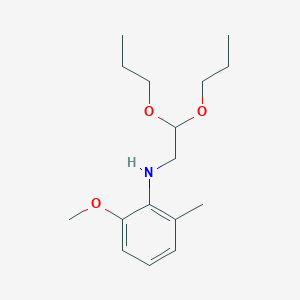
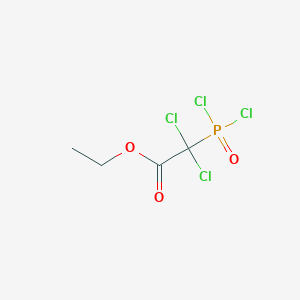
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
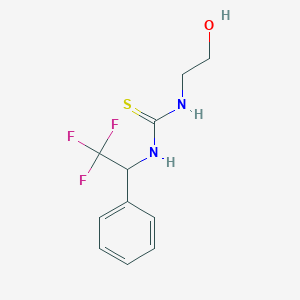
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
